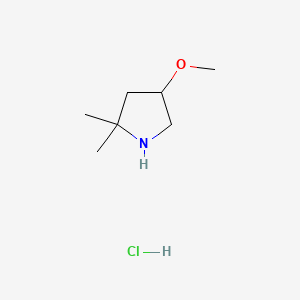![molecular formula C20H29FN2O6S2 B13479276 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)](/img/structure/B13479276.png)
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid) is a chemical compound with the molecular formula C6H13FN2·2C7H8O3S. This compound is known for its unique structure, which includes a fluoromethyl group attached to an azetidine ring, and its association with bis(4-methylbenzene-1-sulfonic acid). It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine typically involves the reaction of azetidine derivatives with fluoromethylating agents. One common method involves the use of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol as an intermediate . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the fluoromethylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of their activity. The azetidine ring provides structural rigidity, which can influence the compound’s overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol
- 2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-amine hydrochloride
Uniqueness
2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-amine, bis(4-methylbenzene-1-sulfonic acid) is unique due to its combination of a fluoromethyl group and an azetidine ring, along with its association with bis(4-methylbenzene-1-sulfonic acid). This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C20H29FN2O6S2 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H8O3S.C6H13FN2/c2*1-6-2-4-7(5-3-6)11(8,9)10;7-3-6-4-9(5-6)2-1-8/h2*2-5H,1H3,(H,8,9,10);6H,1-5,8H2 |
InChI-Schlüssel |
DFLODVJZWZMLAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCN)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


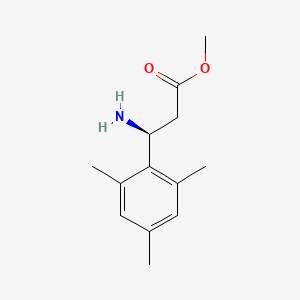
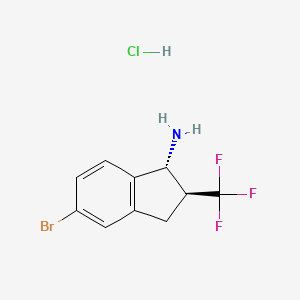
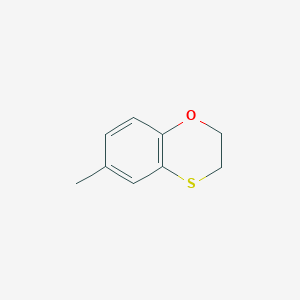
![4-Methyl-3-[2-(3-pyridinyl)ethynyl]benzoic acid](/img/structure/B13479220.png)

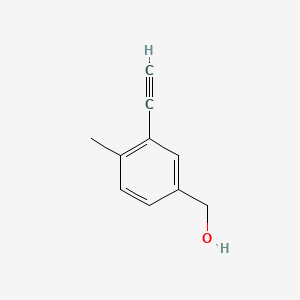
![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)
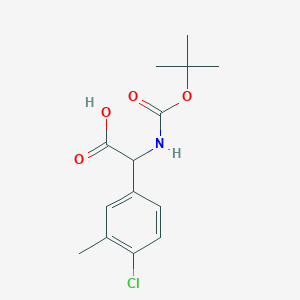
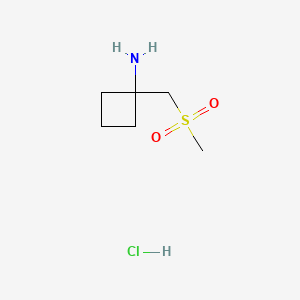


![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13479277.png)
